3-Ethoxy-2-fluorophenol

Description

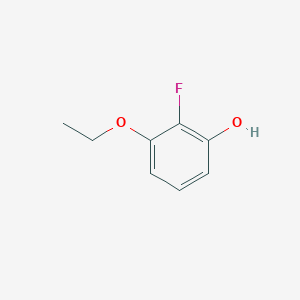

3-Ethoxy-2-fluorophenol (C₈H₉FO₂) is a fluorinated phenolic compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position and a fluorine atom at the 2-position of the phenol ring. The ethoxy group contributes electron-donating effects via resonance, while the fluorine atom exerts electron-withdrawing inductive effects, creating a unique electronic environment. This combination of substituents influences its physicochemical properties, such as acidity, solubility, and reactivity, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-ethoxy-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKRJOQMAPBYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluorophenol can be achieved through several methods. One common approach involves the ethoxylation of 2-fluorophenol. This reaction typically requires the presence of a base, such as sodium or potassium hydroxide, and an ethylating agent like ethyl bromide or ethyl iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Ethoxy-2-fluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Ethoxy-2-fluorophenol exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the ethoxy group. These effects can alter the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of phenolic compounds is heavily influenced by substituents. For example:

- 2-Fluorophenol (C₆H₅FO, CAS 367-12-4): The ortho-fluorine increases acidity (pKa ~8.3) compared to phenol (pKa ~9.9) due to its electron-withdrawing inductive effect .

- 3-Ethoxy-2-fluorophenol: The ethoxy group at the meta position donates electrons via resonance, partially counteracting the fluorine’s electron withdrawal. This likely results in a higher pKa (estimated ~8.8–9.2) than 2-fluorophenol but lower than phenol.

- 4-Ethoxyphenol (C₈H₁₀O₂, CAS 622-62-8): The para-ethoxy group strongly donates electrons, reducing acidity (pKa ~10.2) compared to this compound .

Electrophilic substitution reactivity is also affected. The fluorine atom in this compound directs incoming electrophiles to the 4- and 6-positions, whereas the ethoxy group activates the ring at the 2- and 4-positions. This interplay creates regioselectivity distinct from monosubstituted analogs.

Physical Properties

Key physical properties are compared below:

Notes:

- The higher molecular weight and LogP of this compound compared to 2-fluorophenol suggest increased lipophilicity, enhancing membrane permeability in biological systems.

- The benzophenone derivative (2-Hydroxy-4-methoxybenzophenone) exhibits significantly higher molecular weight and LogP due to its extended aromatic system, favoring UV absorption—a property absent in this compound .

Chemical Reactivity and Stability

- Hydrolysis: The ethoxy group in this compound is less prone to hydrolysis than ester-containing analogs (e.g., 2-(3,4-dichlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester, CAS 34966-48-8), which hydrolyze readily under acidic or basic conditions .

- Oxidation: Fluorine’s electronegativity stabilizes the phenolic -OH group against oxidation compared to non-fluorinated ethoxyphenols.

- Thermal Stability: Fluorinated phenols generally exhibit higher thermal stability than their chloro- or bromo-analogs due to stronger C-F bonds .

Biological Activity

3-Ethoxy-2-fluorophenol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenolic ring. Its molecular formula is C9H11F O2, and it possesses unique physicochemical properties that may influence its biological activity.

Pharmacological Activities

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted by researchers at a pharmaceutical institute demonstrated that the compound displayed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial potency.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells, indicating a promising therapeutic index for further development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound may increase ROS levels in cancer cells, contributing to oxidative stress and cell death.

- Modulation of Signaling Pathways : The compound appears to affect various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Case Study 1: Antibacterial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Case Study 2: Anticancer Activity

A pharmacological study assessed the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound effectively induced apoptosis through caspase activation.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 55 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.